N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide

Description

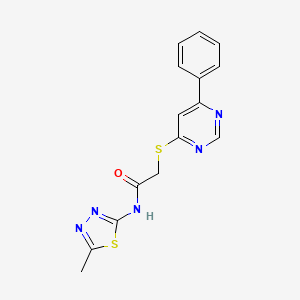

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 3. This core is linked via a thioacetamide bridge to a 6-phenylpyrimidin-4-yl moiety.

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-phenylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5OS2/c1-10-19-20-15(23-10)18-13(21)8-22-14-7-12(16-9-17-14)11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXIIAKUBBSZQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)CSC2=NC=NC(=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a pyrimidine moiety, which are known for their diverse biological activities. The structural components allow for interactions with various biological targets, enhancing the compound's pharmacological profile.

Structural Formula

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32.6 μg/mL |

| Compound B | Escherichia coli | 47.5 μg/mL |

| Compound C | Candida albicans | 50 μg/mL |

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer activities. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Activity

A study evaluating the anticancer effects of a thiadiazole derivative demonstrated significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in tumor growth.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of thiadiazole compounds have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their analgesic effects.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Effective against bacteria and fungi |

| Anticancer | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces inflammation markers |

| Analgesic | Provides pain relief |

The biological activity of this compound is primarily mediated through its interaction with cellular targets such as enzymes and receptors. The compound's ability to form hydrogen bonds and hydrophobic interactions enhances its binding affinity to these targets.

Key Mechanisms Identified

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : It can interact with specific receptors to modulate signaling pathways.

- Induction of Apoptosis : Activation of apoptotic pathways leading to cell death in cancer cells.

Future Directions

Further research is warranted to explore the full potential of this compound in drug development. Investigations into its pharmacokinetics, toxicity profiles, and synergistic effects with other therapeutic agents could provide valuable insights for clinical applications.

Comparison with Similar Compounds

Anticancer Activity :

- Compound 4y (IC50: 0.034–0.084 mmol L⁻¹ against A549 and MCF-7 cells, ) highlights the significance of thiadiazole-thioacetamide scaffolds in oncology. The target compound’s pyrimidinylthio group may modulate activity by interacting with DNA or enzyme active sites.

- Triazinoquinazoline derivatives (e.g., 4.8, ) are untested for bioactivity but share structural motifs with known kinase inhibitors.

Enzyme Inhibition :

- Compound 4y also inhibits aromatase (IC50: 0.062 mmol L⁻¹, ), suggesting that the acetamide-thiadiazole framework could target cytochrome P450 enzymes. The pyrimidine ring in the target compound may further enhance affinity for nucleotide-binding domains.

Antimicrobial Potential:

Physicochemical Property Trends

- Melting Points: Analogs with bulky substituents (e.g., 5j: 138–140°C, ) generally have lower melting points than smaller derivatives (e.g., 5f: 158–160°C, ). The target compound’s pyrimidinylthio group may reduce crystallinity compared to phenyl or phenoxy groups.

- Lipophilicity : The logP of compound 4y (implicit from structure) is likely higher than the target compound due to its p-tolyl group, whereas the target’s pyrimidine ring may balance hydrophilicity and lipophilicity.

Q & A

Basic: What are the optimized synthetic routes for N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-phenylpyrimidin-4-yl)thio)acetamide?

Answer:

The synthesis typically involves coupling a 5-methyl-1,3,4-thiadiazol-2-amine derivative with a 6-phenylpyrimidin-4-yl thioacetate intermediate. Key steps include:

- Thiolation: Reacting 6-phenylpyrimidin-4-ol with thiourea or phosphorus pentasulfide to introduce the thiol group.

- Acetamide Formation: Coupling the thiolated pyrimidine with chloroacetyl chloride, followed by substitution with 5-methyl-1,3,4-thiadiazol-2-amine under reflux in acetone with K₂CO₃ as a base .

- Purification: Recrystallization from ethanol or aqueous alcohol (80% v/v) yields pure product, with yields averaging 70–75% .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Confirm the presence of thiadiazole (C=S, ~160–170 ppm) and pyrimidine (aromatic protons at δ 7.5–8.5 ppm) moieties. Methyl groups on the thiadiazole ring appear as singlets at δ 2.4–2.6 ppm .

- X-ray Diffraction: Resolve intramolecular interactions (e.g., S···O contacts <3.0 Å) and dihedral angles between aromatic rings (e.g., 86.8° between thiadiazole and phenylpyrimidine planes) .

- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₆H₁₄N₆S₂: 370.08) .

Advanced: How can computational modeling predict the reactivity of the thioacetamide moiety in nucleophilic substitution reactions?

Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and activation energies for reactions at the sulfur atom .

- Solvent Effects: Apply COSMO-RS to simulate solvent polarity effects on reaction kinetics. For example, acetone (dielectric constant ~20.7) enhances nucleophilic substitution rates compared to DMSO .

- Validation: Compare computed intermediates (e.g., thiyl radical stability) with experimental LC-MS/MS fragmentation patterns .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability in enzyme inhibition assays)?

Answer:

- Assay Standardization: Control variables like enzyme source (e.g., human vs. bacterial lipoxygenase), substrate concentration, and incubation time .

- Structural Confirmation: Verify compound purity via HPLC (>95%) and co-crystallize with target enzymes (e.g., X-ray structures showing hydrogen bonds between the thiadiazole ring and active-site residues) .

- SAR Analysis: Compare analogs (e.g., replacing 5-methyl with chloro or methoxy groups) to isolate electronic effects on activity .

Advanced: What strategies optimize the compound’s stability under physiological conditions for in vivo studies?

Answer:

- Degradation Profiling: Incubate the compound in PBS (pH 7.4) at 37°C and monitor hydrolysis via HPLC. Thioacetamide bonds are prone to cleavage, requiring formulation in cyclodextrin or liposomal carriers .

- Metabolite Identification: Use hepatic microsome assays (e.g., human S9 fraction) to detect sulfoxide or N-dealkylated metabolites. Structural modifications (e.g., fluorination at the pyrimidine ring) can block metabolic hotspots .

Basic: What in vitro assays are suitable for screening its antimicrobial or anticancer activity?

Answer:

- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) with 24–48 hr incubation .

- Anticancer: MTT assay on cancer cell lines (e.g., MCF-7 or HeLa) at 10–100 µM concentrations. Compare with cisplatin as a positive control .

- Enzyme Inhibition: Lipoxygenase inhibition assays (IC₅₀ determination) using linoleic acid as a substrate .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the pyrimidine-thioacetamide scaffold?

Answer:

- Core Modifications: Synthesize analogs with pyrimidine replaced by triazine or pyridine rings to assess π-π stacking requirements .

- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) to test electronic effects on enzyme binding .

- Bioisosteric Replacement: Substitute sulfur in the thioacetamide with oxygen (acetamide) or selenium (selenoacetamide) to evaluate chalcogen effects .

Basic: What are the critical parameters for scaling up synthesis from milligram to gram scale?

Answer:

- Catalyst Loading: Optimize K₂CO₃ concentration (0.1–0.2 mol) to prevent side reactions during reflux .

- Solvent Choice: Replace acetone with DMF for higher solubility of intermediates at elevated temperatures .

- Workup Efficiency: Use liquid-liquid extraction (ethyl acetate/water) instead of precipitation to improve yield consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.